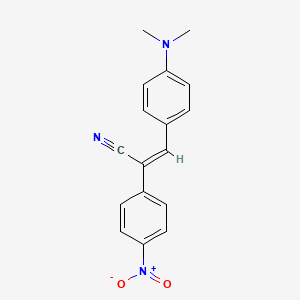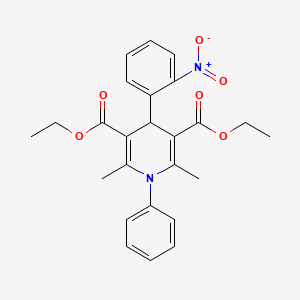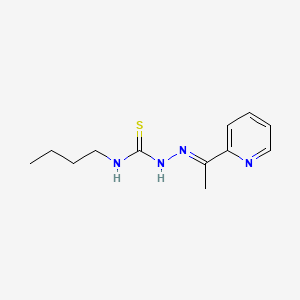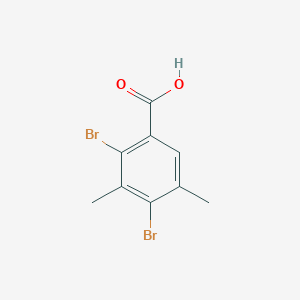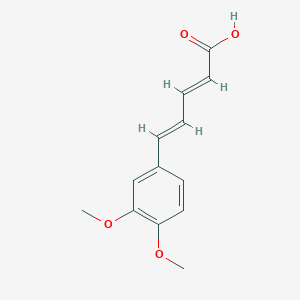
6-Fluoro-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid
Overview
Description
6-Fluoro-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid is a chemical compound with the CAS Number: 944899-27-8 . It has a molecular weight of 196.18 . It is a solid substance that appears as a white to light yellow powder .
Synthesis Analysis
The synthesis of this compound is typically achieved through organic synthesis methods . The specific synthesis steps may vary depending on the research or industrial use .Molecular Structure Analysis
The molecular formula of this compound is C10H9FO3 . The InChI code is 1S/C10H9FO3/c11-7-2-4-8-6 (5-7)1-3-9 (14-8)10 (12)13/h2,4-5,9H,1,3H2, (H,12,13) and the InChI key is ZNJANLXCXMVFFI-UHFFFAOYSA-N .Chemical Reactions Analysis
The specific chemical reactions involving this compound can vary depending on the context. It’s often used as a raw material or intermediate in organic synthesis .Physical And Chemical Properties Analysis
This compound has a density of 1.364±0.06 g/cm3 (Predicted), and a boiling point of 358.0±42.0 °C (Predicted) . It is soluble in acidic and neutral solvents such as chloroform, methanol, and dimethyl sulfoxide, but insoluble in water .Mechanism of Action
The mechanism of action of 6-Fluoro-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid is not fully understood. However, it has been suggested that this compound may exert its anti-inflammatory and anti-cancer effects by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the activity of certain enzymes involved in inflammation and cancer progression, such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs). This compound has also been shown to induce apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of using 6-Fluoro-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid in lab experiments is that it is a synthetic compound, which allows for precise control over its chemical properties and purity. However, one limitation of using this compound is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Future Directions
There are several future directions for research on 6-Fluoro-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid. One area of interest is the development of this compound-based drugs for the treatment of cancer and neurodegenerative diseases. Another area of interest is the further investigation of this compound's insecticidal activity and its potential use as a pesticide. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential interactions with other drugs and compounds.
Scientific Research Applications
6-Fluoro-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid has been studied for its potential applications in various fields, including medicine and agriculture. In medicine, this compound has been shown to have anti-inflammatory and anti-cancer properties. It has been found to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells. This compound has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
In agriculture, this compound has been studied for its potential use as a pesticide. It has been found to have insecticidal activity against various pests, including mosquitoes and aphids.
Safety and Hazards
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has hazard statements H302, H315, H319, H335 indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
6-fluoro-3,4-dihydro-2H-chromene-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO3/c11-6-1-2-9-8(5-6)7(10(12)13)3-4-14-9/h1-2,5,7H,3-4H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAXNXTGVOFQJRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C1C(=O)O)C=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40553202 | |
| Record name | 6-Fluoro-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40553202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
76301-93-4 | |
| Record name | 6-Fluoro-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40553202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[Bis(4-methoxyphenyl)methyl]benzoic acid](/img/structure/B1660334.png)
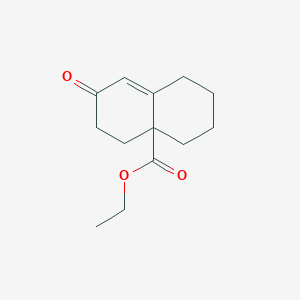


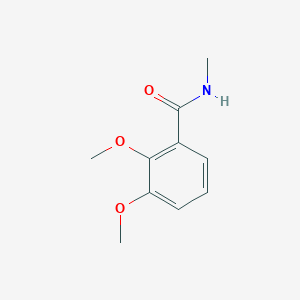
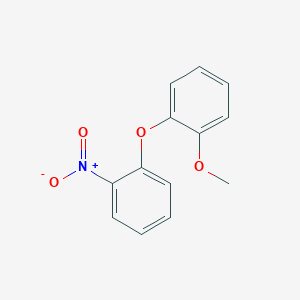
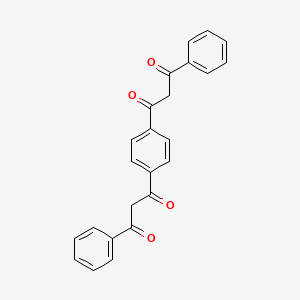
![2-(6,6-Dimethyl-2-bicyclo[3.1.1]hept-2-enyl)ethyl 4-methylbenzenesulfonate](/img/structure/B1660342.png)
